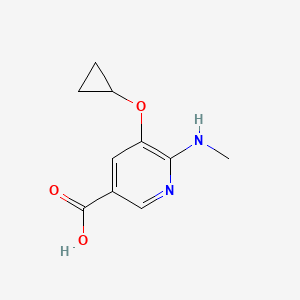
5-Cyclopropoxy-6-(methylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(methylamino)nicotinic acid: is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the cyclopropoxy and methylamino groups in its structure imparts distinct chemical properties that can be exploited in different scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of nicotinic acid derivatives, including 5-Cyclopropoxy-6-(methylamino)nicotinic acid, often involves large-scale oxidation processes. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-known method for producing nicotinic acid . This process can be adapted to introduce the desired substituents through subsequent chemical modifications.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-(methylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nicotinic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while substitution reactions can produce various alkylated or aminated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropoxy-6-(methylamino)nicotinic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine: In medicine, derivatives of nicotinic acid, including this compound, are explored for their therapeutic potential. They are investigated for their roles in treating conditions such as dyslipidemia, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with nicotinic acid receptors, affecting lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A well-known vitamin B3 derivative with similar structural features but lacking the cyclopropoxy and methylamino groups.
Isonicotinic Acid: Another pyridinecarboxylic acid with a different substitution pattern on the pyridine ring.
Picolinic Acid: A derivative of nicotinic acid with a carboxyl group at the 2-position instead of the 3-position.
Uniqueness: 5-Cyclopropoxy-6-(methylamino)nicotinic acid is unique due to the presence of the cyclopropoxy and methylamino groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-9-8(15-7-2-3-7)4-6(5-12-9)10(13)14/h4-5,7H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
FXWUMEUSJKLQDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















